molecular formula C25H26N4OS B366328 2-(1,3-BENZOTHIAZOL-2-YL)-4-[(CYCLOOCTYLIMINO)METHYL]-5-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE

2-(1,3-BENZOTHIAZOL-2-YL)-4-[(CYCLOOCTYLIMINO)METHYL]-5-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE

Cat. No.: B366328
M. Wt: 430.6g/mol
InChI Key: LCOQGMQPGYDEEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-Benzothiazol-2-yl)-4-[(cyclooctylamino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-BENZOTHIAZOL-2-YL)-4-[(CYCLOOCTYLIMINO)METHYL]-5-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole ring, followed by the formation of the pyrazolone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-yl)-4-[(cyclooctylamino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound .

Scientific Research Applications

2-(1,3-Benzothiazol-2-yl)-4-[(cyclooctylamino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YL)-4-[(CYCLOOCTYLIMINO)METHYL]-5-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Benzothiazol-2-yl)-4-[(cyclooctylamino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one is unique due to its specific structural features, such as the combination of a benzothiazole ring with a pyrazolone core and the presence of a cyclooctylamino group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C25H26N4OS

Molecular Weight

430.6g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-(cyclooctyliminomethyl)-5-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C25H26N4OS/c30-24-20(17-26-19-13-7-2-1-3-8-14-19)23(18-11-5-4-6-12-18)28-29(24)25-27-21-15-9-10-16-22(21)31-25/h4-6,9-12,15-17,19,28H,1-3,7-8,13-14H2

InChI Key

LCOQGMQPGYDEEH-UHFFFAOYSA-N

SMILES

C1CCCC(CCC1)N=CC2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5

Canonical SMILES

C1CCCC(CCC1)N=CC2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5

Origin of Product

United States

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